molecular formula C9H7BrN2O B3361853 4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one CAS No. 936249-85-3

4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one

Cat. No.: B3361853
CAS No.: 936249-85-3
M. Wt: 239.07 g/mol
InChI Key: ZEAYTDNEHXURNE-UHFFFAOYSA-N
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Description

4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one is a heterocyclic compound featuring a five-membered imidazolone core (1,3-dihydro-imidazol-2-one) substituted at the 4-position with a 2-bromophenyl group. The bromine atom on the phenyl ring enhances steric bulk and electronic effects, influencing both reactivity and biological interactions .

This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting aminoacyl-tRNA synthetases (e.g., methionyl-tRNA synthetase, MetRS), which are critical for protein synthesis in pathogens. For instance, imidazolone-containing derivatives have demonstrated potent anti-parasitic activity against Trypanosoma brucei (EC₅₀ <19 nM) with high selectivity over mammalian cells .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAYTDNEHXURNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669629
Record name 4-(2-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-85-3
Record name 4-(2-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 2-bromoaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The reaction conditions generally include heating the reaction mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products include 4-(2-Amino-phenyl)-1,3-dihydro-imidazol-2-one and 4-(2-Thio-phenyl)-1,3-dihydro-imidazol-2-one.

    Oxidation Reactions: Products include imidazolone derivatives.

    Reduction Reactions: Products include 4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-amine.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Uses
The compound has shown promise in treating conditions related to abnormal enzymatic activities and excess cytokines. Specifically, it is noted for its potential in addressing allergic, atopic, and inflammatory diseases due to its phosphodiesterase IV (PDE IV) inhibiting activity. Research indicates that derivatives of imidazol-2-one can effectively modulate immune responses, making them candidates for therapeutic development in asthma and dermatitis .

Case Study: PDE IV Inhibition
A study highlighted the efficacy of 1,3-dihydro-1-(phenylalkyl)-2H-imidazol-2-one derivatives in inhibiting PDE IV. These compounds were found to have improved activity compared to existing treatments, suggesting a pathway for developing new anti-inflammatory drugs .

Synthetic Chemistry Applications

Catalysis
4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one can serve as a precursor or ligand in various catalytic processes. For instance, it has been used to synthesize N-heterocyclic carbenes (NHCs), which are valuable in catalysis for reactions such as cross-coupling and hydrogenation. The compound's ability to stabilize transition metals makes it an important component in synthetic methodologies .

Data Table: Catalytic Reactions Involving Imidazol-2-one Derivatives

Reaction TypeCatalyst TypeReaction Outcome
Suzuki-Miyaura Cross-CouplingIMes ligated-rhodium complexSelective formation of biaryl compounds
Olefin Ring Closing MetathesisIMes/ruthenium complexEfficient synthesis of cyclic alkenes
HydrogenationIMes-based catalystsHigh selectivity for borylated products

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been investigated for its potential use in polymerization processes. Its unique structure allows it to act as a monomer or cross-linking agent in the development of advanced polymeric materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Imidazolone Cores

a. 4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

  • Structure : Differs by a sulfanyl (-SH) group at position 2 and a methyl group at position 4 of the imidazolone ring.
  • Molecular weight (285.16 g/mol) and bromophenyl substitution suggest similar steric demands .

b. 3-(4-Acetylphenyl)-2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)-3,5-dihydro-4H-imidazol-4-one

  • Structure : Features a fused imidazo[2,1-b]thiazole ring and an acetylphenyl group.
  • Spectroscopic Data : IR peaks at 1704 cm⁻¹ (C=O) and 698 cm⁻¹ (C-Br) confirm functional groups critical for bioactivity. The extended π-system may enhance binding to aromatic pockets in enzyme active sites .
Oxadiazole-Based Analogues

a. Hybrid 1,3,4-Oxadiazole Derivatives

  • Design : Replacing the imidazolone ring in compound A (a MetRS inhibitor) with a 1,3,4-oxadiazole ring improves metabolic stability.
  • Activity : While imidazolone derivatives exhibit EC₅₀ <19 nM, oxadiazole analogs show moderate activity (EC₅₀ ~50–100 nM), suggesting the imidazolone core is critical for high-affinity binding .
Benzimidazole Derivatives

a. 4-Bromo-2-phenyl-1H-benzo[d]imidazole

  • Structure : A benzimidazole core with bromo and phenyl substituents.
  • Applications : Unlike imidazolones, benzimidazoles are more rigid and planar, favoring intercalation or π-stacking in nucleic acid targets. However, they lack the ketone functionality for hydrogen bonding, reducing selectivity in some contexts .

b. 4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide

  • Activity: Demonstrates inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), a cancer immunotherapy target. The dual bromine substitution enhances lipophilicity, contrasting with the polar imidazolone derivatives .
Pharmacological and Structural Comparison Table
Compound Class Core Structure Key Substituents Biological Target EC₅₀/IC₅₀ Selectivity Reference
Imidazolone 1,3-Dihydro-imidazol-2-one 2-Bromophenyl at position 4 T. brucei MetRS <19 nM 20–200-fold
Oxadiazole 1,3,4-Oxadiazole Substituted phenyl groups MetRS ~50–100 nM Moderate
Benzimidazole Benzo[d]imidazole 4-Bromo, 2-phenyl IDO1, nucleic acids Not reported Context-dependent
Sulfanyl-imidazolone 4,5-Dihydro-1H-imidazol-5-one 4-Bromophenyl, 2-sulfanyl Undisclosed N/A N/A
Key Findings and SAR Insights
  • Imidazolone Superiority : The 1,3-dihydro-imidazol-2-one ring confers higher potency against MetRS compared to oxadiazole or benzimidazole cores, likely due to optimal hydrogen bonding with the ATP-binding pocket .
  • Role of Halogenation : Bromine at the phenyl ring enhances target affinity via hydrophobic interactions and halogen bonding. Fluorinated analogs (e.g., 5-fluoroimidazo[4,5-b]pyridine) improve bioavailability but may reduce steric complementarity .
  • Synthetic Flexibility : Imidazolones are synthesized via cyclization of aldehydes with diamines (e.g., ), whereas oxadiazoles require oxidative ring-closure, affecting scalability .

Biological Activity

4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one is an organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring structure, a five-membered ring containing two nitrogen atoms, with a bromine atom attached to a phenyl group. Its molecular formula is C9H8BrN2OC_9H_8BrN_2O with a molecular weight of approximately 239.07 g/mol. The unique properties conferred by the bromine substituent enhance its biological activity compared to similar compounds lacking this feature.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : In vitro studies suggest that this compound may inhibit certain enzyme activities associated with microbial resistance, potentially offering therapeutic avenues against resistant strains.
  • Enzyme Inhibition : The compound interacts with enzymes involved in various disease pathways. It has shown potential as an inhibitor of phosphodiesterase IV (PDE IV), which is relevant in treating inflammatory diseases .
  • Cytokine Modulation : There is evidence that it may modulate cytokine levels, making it a candidate for treating conditions related to excessive cytokine production .

The biological activities of this compound are attributed to its structural features that enable interactions with biological targets. Interaction studies have shown binding affinities with various receptors and enzymes, providing insights into its mechanism of action.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The methods highlight the versatility in synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological profiles. Common synthetic strategies include:

  • Condensation Reactions : Utilizing appropriate starting materials to synthesize the imidazole core.
  • Bromination : Introducing the bromine substituent through electrophilic aromatic substitution reactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-oneStructureSimilar bromophenyl structure; different nitrogen positioning
4-(phenyl)-1,3-dihydro-imidazol-2-oneStructureLacks bromine substitution; potential for different biological activity
1-(4-chlorophenyl)-1,3-dihydro-imidazol-2-oneStructureChlorine instead of bromine; may exhibit different reactivity

The presence of the bromine atom significantly impacts the compound's reactivity and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showing inhibition zones indicative of significant antimicrobial properties .
  • Inflammatory Disease Models : In animal models of inflammation, compounds derived from this structure exhibited reduced cytokine levels and improved clinical outcomes in conditions such as asthma and arthritis .
  • Pharmacological Profiling : Profiling against a library of chemicals revealed that derivatives of this compound showed promising results in various pharmacological assays, including enzyme inhibition and receptor binding studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one, and how is its structural integrity validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, brominated intermediates react with carbonyl sources under reflux conditions in anhydrous solvents (e.g., ethanol or DMF). Post-synthesis, structural validation employs:

  • FTIR : Peaks at ~1611 cm⁻¹ confirm the C=N stretch of the imidazole ring .
  • ¹H NMR : Aromatic protons appear in δ 7.36–8.35 ppm, with singlet peaks for NH groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12) and isotopic patterns confirm bromine presence .
  • Melting Point : Sharp ranges (e.g., 262–266°C) indicate purity .

Q. What solvent systems and storage conditions optimize stability for this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO and DMF; sparingly in water. Use polar aprotic solvents for reactions .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and moisture absorption. Stability is confirmed via periodic HPLC analysis .

Q. How are common synthetic impurities identified and quantified?

  • Methodological Answer :

  • TLC : Monitor reaction progress (e.g., Rf = 0.65) using silica plates .
  • HPLC-MS : Detect by-products (e.g., debrominated analogs) via reverse-phase columns and mass fragmentation .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 72.60%, H: 4.49%, N: 17.82%) .

Advanced Research Questions

Q. How does this compound participate in copper-catalyzed C–H functionalization?

  • Methodological Answer :

  • Mechanistic Role : Acts as a directing group in Cu(I)-catalyzed arylations. The bromine atom enhances electrophilicity, facilitating oxidative addition with Cu catalysts .
  • Experimental Design : Use 10 mol% CuI, 2 equiv. aryl boronic acids, and K₂CO₃ in DMF at 80°C. Monitor via GC-MS for cross-coupled products .

Q. What computational strategies predict the compound’s bioactivity (e.g., EGFR inhibition)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to EGFR’s kinase domain (PDB: 1M17). The bromophenyl group shows hydrophobic interactions with Leu694 and Val702 .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA: 43.37 Ų) but potential hepatotoxicity (ProTox-II) .

Q. How do crystallographic data resolve contradictions in molecular geometry (e.g., tautomerism)?

  • Methodological Answer :

  • SHELX Refinement : Perform high-resolution X-ray diffraction (λ = 0.71073 Å). The 1,3-dihydro-imidazol-2-one ring shows planar geometry, with Br–C bond lengths of 1.89–1.92 Å .
  • Density Functional Theory (DFT) : Optimize tautomeric forms at the B3LYP/6-311+G(d,p) level. Compare experimental vs. calculated bond angles (<2° deviation) .

Q. What strategies functionalize the bromine atom for tailored applications?

  • Methodological Answer :

  • Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, Na₂CO₃, and aryl boronic acids in dioxane/water (yields: 60–85%) .
  • Nucleophilic Substitution : React with NaN₃ or amines (e.g., piperidine) in DMF at 120°C to introduce azide or amine functionalities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one
Reactant of Route 2
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4-(2-Bromo-phenyl)-1,3-dihydro-imidazol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.